T 226296
Beschreibung
Historical Context of Melanin-Concentrating Hormone (MCH) System Research
Melanin-concentrating hormone was initially identified in teleost fish in 1983, where its primary function was the control of skin pigmentation. frontiersin.orgebi.ac.uk Subsequent studies revealed its presence and distinct roles in mammals. ebi.ac.ukbioscientifica.com
Overview of MCH and its Physiological Roles in Mammals
In mammals, MCH is a 19-amino acid cyclic peptide predominantly synthesized by neurons in the lateral hypothalamic area and zona incerta of the brain. ebi.ac.ukmdpi.com These neurons project widely throughout the brain, influencing a diverse range of physiological functions. frontiersin.orgnih.gov A major role of MCH in mammals is in the regulation of energy homeostasis and feeding behavior. ebi.ac.ukbioscientifica.commdpi.comnih.gov Central administration of MCH has been shown to stimulate food intake in rodents, and its expression in the hypothalamus is increased during fasting and in obese mice models. ebi.ac.ukmdpi.comfrontiersin.orgpnas.org Conversely, genetic ablation of the gene encoding MCH in mice results in a lean phenotype, reduced food intake, and increased energy expenditure. ebi.ac.ukbioscientifica.comfrontiersin.orgpnas.orgnih.govplos.org
Beyond energy balance, the MCH system is also implicated in other functions, including the regulation of sleep-wake cycles, reproductive function, stress responses, anxiety, depression, and reward pathways. bioscientifica.comnih.govnih.govpatsnap.comnih.gov
Identification of Melanin-Concentrating Hormone Receptor 1 (MCHR1) as a Key Therapeutic Target
The biological actions of MCH are mediated through specific G protein-coupled receptors (GPCRs). frontiersin.orgpnas.org The first MCH receptor, MCHR1 (also known as SLC-1 or GPR24), was identified in 1999. pnas.orgnih.gov MCHR1 is widely expressed in the mammalian brain, including areas critical for regulating feeding behavior and metabolic processes, such as the hypothalamus, as well as in regions associated with mood and emotion, including the hippocampus, amygdala and nucleus accumbens. mdpi.comfrontiersin.orgpnas.org
The compelling evidence from genetic and pharmacological studies in rodents highlighting the role of the MCH-MCHR1 system in modulating energy homeostasis quickly established MCHR1 as a key therapeutic target, particularly for the treatment of obesity. frontiersin.orgpnas.orgplos.orgpnas.orgmdpi.comnih.gov Studies with MCHR1 knockout mice demonstrated a lean phenotype and resistance to diet-induced obesity, further supporting the therapeutic potential of MCHR1 antagonism. frontiersin.orgpnas.orgnih.govplos.orgmdpi.comingentaconnect.com Additionally, the involvement of MCH and MCHR1 in mood regulation suggested potential therapeutic applications for MCHR1 antagonists in treating anxiety and depression. frontiersin.orgnih.govpatsnap.comnih.govmdpi.comingentaconnect.compatsnap.com
Emergence of T-226296 as a Pioneering MCHR1 Antagonist
The identification of MCHR1 as a promising drug target spurred significant efforts in the pharmaceutical industry to develop small molecule antagonists. mdpi.comingentaconnect.comresearchgate.net
Discovery and Initial Characterization of T-226296
T-226296, developed by Takeda, emerged as one of the first reported small molecule antagonists of MCHR1. mdpi.comnih.govingentaconnect.comresearchgate.net Its disclosure, appearing in print in 2002, marked a significant step in the development of non-peptidic compounds targeting this receptor. mdpi.comnih.govingentaconnect.com
Initial characterization studies demonstrated that T-226296 is an orally active and selective MCHR1 antagonist. nih.govnus.edu.sgmedchemexpress.com In vitro studies showed potent antagonistic activity at both human and rat MCHR1. medchemexpress.comayanetwork.com For instance, T-226296 exhibited IC50 values of 5.5 nM and 8.6 nM for human and rat MCHR1, respectively. medchemexpress.comayanetwork.com
In vivo studies in diet-induced obese (DIO) rats demonstrated that oral administration of T-226296 significantly decreased body weight and reduced 24-hour food intake. nus.edu.sg Meal pattern analysis revealed that this reduction in food intake was primarily due to a decrease in meal size, with no effect on meal frequency. nus.edu.sg Importantly, the reduced food intake was not associated with a generalized behavioral malaise, suggesting a specific effect on feeding behavior. nus.edu.sg T-226296 also showed selectivity over a range of other receptors, including MCHR2. ayanetwork.com
Significance within the Landscape of Small Molecule MCHR1 Antagonist Development
T-226296, alongside SNAP-7941, is considered a pioneer compound in the field of small molecule MCHR1 antagonists. mdpi.com These early compounds provided crucial pharmacological evidence supporting the therapeutic utility of MCHR1 antagonism, particularly for the treatment of obesity. mdpi.comresearchgate.net The disclosure of T-226296 stimulated aggressive efforts by numerous pharmaceutical companies to identify and develop diverse small molecule antagonists targeting MCHR1. mdpi.comnih.govingentaconnect.com
The development of MCHR1 antagonists, however, has faced challenges, including issues related to selectivity over other receptors, such as the human Ether-à-go-go-Related Gene (hERG) channel, inhibition of which can lead to cardiotoxicity. mdpi.comresearchgate.netnih.govmdpi.comfrontiersin.org Despite these challenges, T-226296 and other early antagonists played a vital role in validating MCHR1 as a viable drug target and in shaping subsequent drug discovery programs aimed at identifying compounds with improved properties. mdpi.comnih.govingentaconnect.comresearchgate.netresearchgate.net The research initiated with compounds like T-226296 has contributed significantly to the understanding of the MCH system's role in various physiological processes and the potential of modulating MCHR1 activity for therapeutic benefit. nih.gov
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C26H27FN2O |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
N-[6-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-yl]-4-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C26H27FN2O/c1-29(2)17-18-3-4-23-16-25(14-11-22(23)15-18)28-26(30)21-7-5-19(6-8-21)20-9-12-24(27)13-10-20/h5-14,16,18H,3-4,15,17H2,1-2H3,(H,28,30) |
InChI-Schlüssel |
GXAQELJVODWLDD-UHFFFAOYSA-N |
SMILES |
CN(C)CC1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Kanonische SMILES |
CN(C)CC1CCC2=C(C1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
N-(6-(dimethylamino)-methyl)-5,6,7,8-tetrahydro-2-naphthalenyl-4'-fluoro(1,1'-biphenyl)-4-carboxamide T-226296 |
Herkunft des Produkts |
United States |
Molecular and Receptor Pharmacology of T 226296
Receptor Binding Profile of T-226296
T-226296 has demonstrated a high binding affinity for the melanin-concentrating hormone receptor 1 (MCHR1), also known as SLC-1. nih.gov Receptor binding assays utilizing cloned human and rat MCH receptors have quantitatively established this characteristic. nih.gov In these competitive binding studies, T-226296 effectively displaced the radiolabeled ligand from the MCHR1, indicating a strong interaction with the receptor.
The potency of this binding is reflected in its low nanomolar half-maximal inhibitory concentration (IC50) values. Specifically, for the human MCHR1 (SLC-1), T-226296 exhibited an IC50 value of 5.5 nM. nih.govmedchemexpress.com Its affinity for the rodent counterpart is similarly high, with a reported IC50 of 8.6 nM for the rat MCHR1 (SLC-1). nih.govmedchemexpress.com These findings underscore the compound's potent ability to occupy the MCHR1 binding site in both human and rodent systems.
| Receptor | Species | IC50 Value (nM) |
|---|---|---|
| MCHR1 (SLC-1) | Human | 5.5 |
| MCHR1 (SLC-1) | Rat | 8.6 |
A critical aspect of the pharmacological profile of T-226296 is its high selectivity for MCHR1. nih.gov Studies have shown that the compound possesses a low affinity for a range of other receptors, transporters, and ion channels, indicating a specific mechanism of action. nih.govnih.gov This selectivity includes the second subtype of the MCH receptor, MCHR2 (also known as SLT), for which T-226296 has demonstrated significantly lower binding affinity. nih.gov The focused interaction with MCHR1 minimizes the potential for off-target effects that could arise from binding to other signaling proteins. nih.gov
Functional Antagonism of Melanin-Concentrating Hormone Receptors by T-226296
T-226296 acts as a functional antagonist at the MCHR1, effectively blocking the intracellular signaling events that are normally triggered by the binding of the endogenous ligand, melanin-concentrating hormone (MCH). The MCHR1 is a G-protein-coupled receptor (GPCR) that can couple to multiple G-protein subtypes, including Gαi and Gαq, to initiate diverse signaling pathways. nih.gov T-226296 has been shown to inhibit these MCH-induced downstream effects in cellular assays. nih.govnih.gov
One of the key signaling pathways activated by MCHR1 is the Gαi pathway, which inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Forskolin (B1673556) is a laboratory tool used to directly activate adenylyl cyclase and thereby increase cAMP levels. researchgate.net
In cellular systems, such as Chinese hamster ovary (CHO) cells engineered to express human MCHR1 (SLC-1), MCH application inhibits this forskolin-stimulated accumulation of cAMP. nih.gov T-226296 demonstrates its antagonist properties by effectively reversing this MCH-mediated inhibition. nih.gov By blocking the MCH-induced, Gαi-mediated signal, T-226296 restores the ability of forskolin to elevate intracellular cAMP levels, confirming its role as a functional antagonist of this specific MCHR1 signaling cascade. nih.gov
In addition to coupling with Gαi, MCHR1 can also signal through the Gαq protein pathway. nih.gov Activation of Gαq by MCH leads to the stimulation of phospholipase C, which ultimately results in the release of calcium (Ca2+) from intracellular stores and an increase in the cytosolic Ca2+ concentration. nih.gov
Functional assays have demonstrated that T-226296 effectively blocks this response. nih.gov In CHO cells expressing human MCHR1, the application of MCH causes a measurable increase in intracellular Ca2+. nih.gov The presence of T-226296 inhibits this MCH-induced calcium mobilization, providing further evidence of its functional antagonism at the MCHR1. nih.govmedchemexpress.com This demonstrates that T-226296 can disrupt multiple MCH-activated signaling pathways. nih.gov
Inhibition of MCH-Induced Intracellular Signaling Cascades
Suppression of MCH-Stimulated Arachidonic Acid Release
T-226296 has been demonstrated to effectively counteract the downstream signaling effects of melanin-concentrating hormone (MCH) activation of its receptor, MCHR1. In cellular assays, MCH stimulation of MCHR1 typically leads to the release of arachidonic acid, a key second messenger involved in inflammatory and signaling pathways. Research conducted in Chinese Hamster Ovary (CHO) cells engineered to express the human MCHR1 (also known as SLC-1) confirmed that T-226296 inhibits MCH-stimulated arachidonic acid release. nih.gov While the study qualitatively described this inhibition, specific quantitative data such as an IC50 value for this particular effect were not detailed in the primary literature. nih.gov This inhibitory action is a crucial indicator of T-226296's functional antagonism at the MCHR1, demonstrating its ability to block not just receptor binding but also the subsequent intracellular signaling cascades.
Structure-Activity Relationship (SAR) Investigations Pertaining to T-226296
Identification of Key Structural Features for MCHR1 Antagonist Activity
T-226296 belongs to the biphenyl (B1667301) carboxamide class of MCHR1 antagonists. nih.govnih.gov Structure-activity relationship (SAR) studies on this and related series of compounds have identified several structural motifs that are critical for high-affinity binding and potent antagonist activity at the MCHR1. nih.govnih.govbiorxiv.org
The core structure of T-226296, N-[[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamoyl]-4'-fluoro-biphenyl-4-carboxamide, contains these essential features:
Biphenyl Carboxamide Core: This rigid scaffold serves as the central structural backbone, correctly positioning the other functional groups for optimal interaction with the receptor's binding pocket. nih.gov
Basic Amine Moiety: The dimethylaminomethyl group on the tetrahydronaphthalene ring is a key feature. A basic nitrogen atom is a common feature in many MCHR1 antagonists and is believed to form a crucial salt bridge interaction with an acidic residue, such as Asp123, in a transmembrane domain of the receptor. nih.govbiorxiv.org
Fluorinated Biphenyl Group: The 4'-fluoro-biphenyl moiety contributes significantly to the binding affinity, likely through hydrophobic and aromatic interactions within the receptor. The fluorine atom can modulate electronic properties and metabolic stability. nih.gov
Recent cryogenic electron microscopy (cryo-EM) studies of MCHR1 have provided further insight, suggesting that antagonists like those in the 4-arylpiperidine class (which share features with T-226296's basic amine scaffold) anchor to an aspartate residue (D192) and pack a methylphenyl group against a tryptophan residue (W338), effectively blocking the conformational changes required for receptor activation. nih.govbiorxiv.org
Impact of Stereoisomerism on Biological Activity (e.g., the (-)-enantiomer)
T-226296 is specifically the (-)-enantiomer of the compound N-[[6-(dimethylaminomethyl)-5,6,7,8-tetrahydronaphthalen-2-yl]carbamoyl]-4'-fluoro-biphenyl-4-carboxamide. nih.gov The presence of a stereocenter in the tetrahydronaphthalene portion of the molecule means that it can exist as two non-superimposable mirror images, or enantiomers.
In pharmacology, it is common for one enantiomer of a chiral drug to exhibit significantly higher activity than the other, as the three-dimensional arrangement of atoms must precisely complement the chiral environment of the receptor's binding site. The selection and development of T-226296 as the single (-)-enantiomer strongly indicates that it possesses a significantly higher affinity and/or potency for the MCHR1 compared to its corresponding (+)-enantiomer. nih.gov This stereoselectivity underscores the highly specific nature of the interaction between T-226296 and its target receptor. While the primary literature focuses exclusively on the active (-)-enantiomer, this specificity is a critical aspect of its pharmacological profile.
Preclinical Efficacy and Behavioral Studies of T 226296
Investigations into T-226296's Role in Metabolic Regulation
Prior research has indicated that antagonism of the melanin-concentrating hormone-1 (MCH-1) receptor can lead to decreased food intake and body weight in obese rodents. T-226296, identified as an MCH-1 receptor antagonist, has been the subject of studies to determine its impact on feeding behavior and associated metabolic parameters. nih.gov
Effects on Food Intake and Body Weight in Rodent Models of Obesity (e.g., Diet-Induced Obese Rats)
Studies utilizing diet-induced obese (DIO) rats have demonstrated that administration of T-226296 results in a significant decrease in both food intake and body weight. nih.gov For instance, in a meal pattern analysis conducted in free-feeding hyperphagic DIO rats, a dose of 10 mg/kg of T-226296 administered orally significantly reduced 24-hour food intake and body weight. nih.gov This reduction in food intake was not associated with changes in locomotor activity, suggesting a specific effect on feeding behavior rather than a generalized behavioral suppression. nih.gov
Detailed Analysis of Feeding Patterns
To understand the mechanism behind the reduction in food intake observed with T-226296, detailed meal pattern analysis has been conducted in rodent models. nih.gov This analysis focuses on key components of feeding behavior, namely meal size and meal frequency.
Reduction in Meal Size as a Primary Mechanism
Investigations into the feeding patterns of DIO rats treated with T-226296 have revealed that the primary mechanism by which this compound reduces food intake is by decreasing meal size. nih.gov The significant reduction in 24-hour food intake observed with T-226296 is directly attributable to a decrease in the amount of food consumed per meal. nih.gov
Lack of Effect on Meal Frequency
Data Table: Effects of T-226296 on Food Intake and Body Weight in DIO Rats
| Parameter | Vehicle Group | T-226296 (10 mg/kg) Group | Significance |
| 24-hour Food Intake | Baseline | Decreased | Significant |
| Body Weight | Baseline | Decreased | Significant |
| Locomotor Activity | Baseline | No effect | No |
| Meal Size | Baseline | Reduced | Significant |
| Meal Frequency | Baseline | No effect | No |
Evaluation of Associated Metabolic Parameters and Comorbidities (e.g., Insulin (B600854) Resistance)
While the effects of T-226296 on food intake and body weight in obese rodent models have been documented, detailed information regarding its specific impact on associated metabolic parameters and comorbidities, such as insulin resistance, within the provided search results is limited. Research on MCH-1 receptor antagonism in general suggests potential links to metabolic processes, but specific data for T-226296 in this context is not extensively detailed in the available information. Insulin resistance is a state where target tissues exhibit an impaired response to insulin, often associated with obesity and leading to conditions like type 2 diabetes. nih.govmedscape.comdiabinfo.dewikipedia.org However, the direct effects of T-226296 on measures of insulin sensitivity or other metabolic markers are not explicitly provided.
Exploration of T-226296 in Central Nervous System Functions
Beyond its role in metabolic regulation, T-226296 has also been explored for its potential influence on central nervous system functions. Given its activity as an MCH-1 receptor antagonist and the known involvement of MCH in various neurological processes, investigations have been conducted to assess its effects on behaviors related to mood and anxiety. patsnap.com Studies evaluating MCH-1 receptor antagonism as a potential treatment for mood disorders have included T-226296 in their assessments. patsnap.com However, evaluations of T-226296 (at doses up to 60 mg/kg orally) and other structurally different MCH-1 receptor antagonists in rodent models such as the rat forced swim and mouse tail suspension tests did not demonstrate meaningful efficacy in these paradigms. patsnap.com This suggests that while T-226296 interacts with a receptor present in the central nervous system, its effects on mood and anxiety-related behaviors, as assessed in these specific preclinical models, were not significant. patsnap.com
Evaluation in Models of Mood Disorders (e.g., Forced Swim Test, Tail Suspension Test)
Preclinical evaluation of T-226296 has included assessment in commonly used rodent models for evaluating potential antidepressant-like activity, such as the forced swim test (FST) and the tail suspension test (TST). These tests are based on the principle of measuring the duration of immobility in rodents when exposed to an inescapable stressful situation, with a reduction in immobility typically interpreted as an antidepressant-like effect. nih.govropensci.orgguidetopharmacology.orgzhanggroup.org
Studies have evaluated T-226296, alongside other MCH-1 receptor antagonists like SNAP-7941, A-665798, and A-777903, in these paradigms. However, research indicates that T-226296 did not demonstrate meaningful efficacy in the rat forced swim and mouse tail suspension tests. scitoys.com This lack of efficacy across several structurally different MCH-1 receptor antagonists in the tested paradigms does not support a role for therapeutic treatment of depression or anxiety via this specific mechanism of action. scitoys.com Furthermore, a study from 2006 also reported a failure to replicate previously noted effects of certain MCHR1 antagonists in various behavioral assays related to stress, anxiety, and depression. wikipedia.org
Assessment of General Behavioral Effects (e.g., Locomotor Activity, Behavioral Malaise)
Assessment of the general behavioral effects of T-226296 has included evaluating its impact on locomotor activity and the potential for inducing behavioral malaise. Locomotor activity is often assessed to determine if observed behavioral changes in other tests are due to alterations in general activity levels rather than specific pharmacological effects.
In studies involving diet-induced obese (DIO) rats, administration of T-226296 at a dose of 10 mg/kg had no effect on locomotor activity. This finding suggests that the effects of T-226296 observed in other areas, such as reduced food intake, are not attributable to a generalized increase or decrease in motor function. Researchers have concluded that the decrease in food intake mediated by T-226296 was not a result of generalized behavioral malaise. scitoys.com
Here is a summary of the general behavioral effects observed:
| Behavioral Parameter | Observation with T-226296 (10 mg/kg p.o. in DIO rats) | Source |
| Locomotor Activity | No effect | |
| Generalized Malaise | Not indicated as cause for reduced food intake | scitoys.com |
Potential Implications for Sleep Regulation
The melanin-concentrating hormone (MCH) system, which is targeted by MCHR1 antagonists like T-226296, has been implicated in the regulation of various physiological functions, including sleep. wikipedia.org The expansive distribution of MCH1 receptors suggests their involvement in a wide range of functions.
While the current scientific literature indicates that MCH1 receptor antagonists may potentially be useful in animal models of sleep disorders, specific detailed findings regarding the efficacy of T-226296 itself in sleep regulation models were not prominently featured in the provided search results. wikipedia.org T-226296 is known to exhibit high affinity for the MCH receptor. The MCH system is considered a target for the treatment of sleep disorders. wikipedia.org However, comprehensive data tables or detailed research findings specifically on T-226296's direct effects on sleep architecture or parameters in preclinical models were not available within the scope of the search results.
Investigations into the Mechanism of Action of T 226296 Beyond Direct Receptor Antagonism
Detailed Molecular Signaling Pathways Affected by MCHR1 Antagonism
MCHR1 is a G protein-coupled receptor (GPCR) that couples to multiple G proteins, including Gαi, Gαo, and Gαq. oup.comfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov Activation of MCHR1 by MCH typically leads to several intracellular events. Through coupling to Gαi/o, MCHR1 activation inhibits adenylyl cyclase activity, resulting in decreased production of cyclic adenosine (B11128) monophosphate (cAMP). oup.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net This reduction in cAMP levels can impact various cellular processes regulated by the protein kinase A (PKA) pathway. researchgate.net
Simultaneously, MCHR1 can couple to Gαq, leading to the activation of phospholipase C (PLC). oup.comfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium ions from intracellular stores, increasing intracellular Ca2+ levels. oup.comfrontiersin.orgfrontiersin.orgfrontiersin.orgnih.gov DAG, along with increased intracellular Ca2+, can activate protein kinase C (PKC).
Furthermore, MCHR1 activation has been shown to lead to the phosphorylation of extracellular signal-regulated kinase (ERK1/2), a key component of the MAPK signaling pathway. oup.comfrontiersin.orgfrontiersin.orgnih.gov This activation of ERK can occur through both Gi- and Gq-dependent mechanisms, and synergistic activation of ERK has been observed with simultaneous MCH and forskolin (B1673556) treatment, involving PKA, PKC, PLC, and Src kinase activities. oup.com
As an MCHR1 antagonist, T-226296 disrupts these signaling cascades. By blocking MCH binding, it prevents the inhibition of adenylyl cyclase, the increase in intracellular Ca2+, and the activation of ERK that would normally be induced by MCH. This effectively reverses or prevents the downstream effects of MCHR1 activation on cAMP levels, intracellular calcium concentration, and MAPK signaling. Studies have shown that MCHR1 antagonism can normalize MCH-induced downregulation of norepinephrine (B1679862) production by affecting cAMP-PKA signaling. researchgate.net
Elucidation of T-226296's Molecular Interactions with MCHR1
Understanding the precise molecular interactions between T-226296 and MCHR1 is crucial for elucidating its antagonistic mechanism. Research utilizing techniques such as site-directed mutagenesis and molecular dynamics simulations has provided insights into how T-226296 binds to and interacts with the receptor.
Characterization of Ligand-Receptor Binding Interactions
T-226296 is a non-peptide, orally active, and selective MCHR1 antagonist. patsnap.commedchemexpress.com Competition binding experiments have confirmed its selectivity for MCHR1 over MCHR2. patsnap.comwikigenes.org Studies suggest that T-226296 interacts with key residues within the binding pocket of MCHR1. Molecular modeling and simulation studies have indicated that the protonated amine group of T-226296 may form a charge-reinforced hydrogen bond with Asp123 (located in transmembrane helix 3) of the receptor. researchgate.net Site-directed mutagenesis studies have supported the critical role of Asp123 for agonist binding and receptor function. researchgate.net
While the precise details of all interactions may vary depending on the specific model or simulation, the binding of antagonists like T-226296 is often characterized by interactions with residues in the transmembrane helices that differ from those involved in agonist binding. researchgate.net The relatively rigid structure of T-226296 is suggested to influence its binding mode within the MCHR1 cavity. researchgate.net
Table 1: Reported IC50 Values for T-226296 at Human and Rat MCHR1
| Receptor | Species | IC50 (nM) | Reference |
| SLC-1 (MCHR1) | Human | 5.5 | medchemexpress.com |
| SLC-1 (MCHR1) | Rat | 8.6 | medchemexpress.com |
Conformational Dynamics of MCHR1 Upon T-226296 Binding
GPCRs exist in various conformational states, including inactive and active states. The binding of agonists stabilizes the active conformation, leading to G protein coupling and downstream signaling. Antagonists, on the other hand, primarily stabilize the inactive state of the receptor, preventing its activation.
Molecular dynamics simulations comparing the inactive (antagonist-bound) and active (agonist-bound) states of MCHR1 have provided insights into the conformational changes associated with ligand binding. researchgate.netnih.gov These studies suggest that the differences between the inactive state (bound to antagonists like T-226296) and the active state (bound to MCH) involve specific regions of the receptor, particularly those near the conserved E/DRY and NPxxY motifs in the transmembrane helices. researchgate.netnih.gov
Binding of an antagonist like T-226296 is associated with the maintenance of certain intramolecular interactions that are released upon agonist binding. researchgate.netnih.gov These interactions contribute to stabilizing the inactive conformation of MCHR1, thereby preventing the conformational changes necessary for productive G protein coupling and subsequent signaling activation. The simulations suggest that the cytosolic extensions of helices 2, 3, 6, and 7 are particularly involved in these conformational changes upon activation. researchgate.netnih.gov
Comparative Analysis of T-226296's Mechanism with Other MCHR1 Antagonists
T-226296 was one of the early reported small molecule MCHR1 antagonists and served as a starting point for the development of subsequent compounds. researchgate.netnih.govingentaconnect.com While many MCHR1 antagonists share the common mechanism of blocking MCH binding to prevent receptor activation, they can differ in their chemical structures, binding affinities, selectivity profiles, and specific interactions within the MCHR1 binding pocket.
Structurally, many MCHR1 antagonists possess a central amide residue with hydrophobic and basic moieties. researchgate.net T-226296 is described as a relatively rigid molecule compared to some other antagonists. researchgate.net This rigidity can influence how it fits into and interacts with the MCHR1 binding site, potentially leading to different interaction profiles compared to more flexible antagonists. researchgate.net
While the general principle of MCHR1 antagonism is shared, the specific residues involved in hydrogen bonding and hydrophobic interactions can vary among different chemotypes of antagonists. researchgate.netnih.gov For instance, the involvement of residues like Gln196, Gln281, Tyr342, and Gln345 in hydrogen bonding has been suggested for various antagonists, with the specific residues involved potentially depending on the flexibility and structure of the ligand. researchgate.netnih.gov
T-226296's reported IC50 values for human and rat MCHR1 (5.5 nM and 8.6 nM, respectively) medchemexpress.com provide a measure of its potency in inhibiting MCH binding compared to other antagonists. A comprehensive comparative analysis would require detailed binding data and structural information for a range of MCHR1 antagonists, which can be found in medicinal chemistry and pharmacology literature. Early studies with T-226296 and another pioneer antagonist, SNAP-7941, provided initial pharmacological evidence for the potential therapeutic utility of MCHR1 antagonists. researchgate.netnih.gov
Table 2: Examples of Other Reported MCHR1 Antagonists
| Compound Name | Reported Activity/Description | Reference |
| SNAP-7941 | Pioneer small molecule MCHR1 antagonist | patsnap.comresearchgate.netnih.gov |
| ALB-127158(a) | MCHR1 antagonist evaluated in Phase I clinical trials | frontiersin.org |
| BMS-830216 | Prodrug of MCHR1 antagonist BMS-819881, evaluated in Phase I clinical trials | frontiersin.org |
| NGD-4715 | MCHR1 antagonist evaluated in Phase I clinical trials | frontiersin.org |
The development of MCHR1 antagonists has faced challenges, including issues with off-target interactions like hERG channel blockade, which can lead to cardiotoxicity. researchgate.net Structural modifications have been explored to mitigate these issues, which can in turn affect the interaction profile and efficacy of the antagonists. researchgate.net
Advanced Methodologies in Research on T 226296 and Mchr1 Antagonists
In Vitro Assay Development and Implementation
In vitro assays are crucial for identifying potential MCHR1 antagonists, characterizing their binding affinity and selectivity, and understanding their effects on cellular signaling pathways.
High-Throughput Screening (HTS) Strategies for MCHR1 Antagonist Discovery
High-Throughput Screening (HTS) plays a significant role in the initial identification of potential MCHR1 antagonists from large compound libraries acs.orgeurekaselect.comnih.gov. HTS strategies involve screening numerous compounds rapidly to find those that exhibit activity at the MCHR1. This often involves miniaturized assay formats and automated systems to handle the large volume of compounds. T-226296 itself was identified through such screening efforts frontiersin.orgnih.gov. The optimization of HTS hits often involves combining key fragments from initial active compounds to develop novel series of antagonists with improved properties acs.orgresearchgate.net.
Sophisticated Receptor Binding Assays (e.g., Eu3+ Chelate Time-Resolved Fluorescence)
Detailed characterization of the binding interaction between antagonists like T-226296 and the MCHR1 is performed using sophisticated receptor binding assays. One such method is time-resolved fluorescence (TRF)-based receptor binding assays, often utilizing Europium (Eu3+) chelate-labeled ligands patsnap.comnih.govmdpi.com. This technique offers high sensitivity and is non-radioactive, providing an alternative to traditional radioligand binding assays patsnap.comnih.gov.
In these assays, Eu3+ chelate-labeled MCH analogues are used as ligands that bind to the MCHR1 nih.govmdpi.com. The binding of potential antagonists, such as T-226296, is then assessed by their ability to compete with the labeled ligand for binding sites on the receptor patsnap.comnih.gov. Competition binding experiments with T-226296 and labeled MCH analogues have confirmed the expected receptor selectivity of T-226296 for MCHR1 over MCHR2 patsnap.comnih.gov.
Data from such assays can determine the binding affinity (Ki) of the antagonist for the receptor. For example, studies have shown that certain Eu3+-labeled MCH analogues exhibit high affinity for MCHR1 nih.gov.
Table 1: Binding Affinity of Eu3+-Labeled MCH Analogues for MCHR1
| Ligand | Receptor | Kd (nM) |
| Eu3+-labeled Ala17 MCH | MCHR1 | 0.37 |
| Eu3+-labeled S36057 | MCHR1 | 0.059 |
Functional Cell-Based Assays for Signaling Pathway Monitoring
Beyond simple binding, it is essential to understand how MCHR1 antagonists affect the downstream signaling pathways activated by MCH. MCHR1 is a G protein-coupled receptor (GPCR) that couples to multiple G proteins, including Gi, Go, and Gq, leading to various intracellular responses such as changes in intracellular calcium levels, inhibition of cyclic AMP (cAMP) production, and activation of extracellular signal-regulated kinase (ERK) frontiersin.orgfrontiersin.orgpnas.orgnih.gov.
Functional cell-based assays monitor these signaling events in the presence of MCHR1 antagonists. Assays measuring intracellular calcium mobilization, often using aequorin luminescence or fluorescent indicators, are commonly used to assess the ability of antagonists to block the Gq-mediated calcium increase induced by MCH nih.govfrontiersin.orgpnas.orgnih.gov. Assays monitoring cAMP levels can evaluate the impact on the Gi/o pathway frontiersin.orgfrontiersin.org. Furthermore, assays assessing ERK phosphorylation can provide insights into the activation of the MAPK pathway frontiersin.orgfrontiersin.org.
Studies with MCHR1 antagonists, including compounds like AMG 076 (discovered through HTS and lead optimization), have demonstrated their ability to inhibit MCH-induced calcium mobilization in cells expressing MCHR1 nih.gov.
Table 2: Functional Antagonism of AMG 076 in HEK293-MCHR1 Cells
| Compound | Assay | Measured Response | IC50 (nM) |
| AMG 076 | Inhibition of MCH-induced Ca2+ mobilization | Intracellular Calcium Levels | 1.2 ± 0.26 |
These cell-based assays are critical for confirming the antagonistic activity of compounds identified through binding assays and for understanding the specific signaling pathways they modulate.
In Vivo Study Design and Advanced Monitoring Techniques
In vivo studies are necessary to evaluate the physiological effects of MCHR1 antagonists in living organisms and to understand their impact on complex behaviors related to energy balance and mood.
Continuous Food Intake and Body Weight Monitoring Systems (e.g., BioDAQ System)
To precisely assess the effects of MCHR1 antagonists on feeding behavior and body weight, advanced monitoring systems are employed. Systems like the BioDAQ food intake monitoring system allow for continuous and automated measurement of food intake in rodents patsnap.comresearchgate.netnih.gov. This provides detailed data on meal patterns, including meal size and meal frequency, which can reveal the specific mechanisms by which an antagonist affects feeding patsnap.comnih.gov.
Studies using the BioDAQ system with T-226296 in diet-induced obese (DIO) rats have shown that the compound significantly decreased 24-hour food intake and body weight patsnap.comnih.gov. Detailed meal pattern analysis revealed that this reduction in food intake was primarily due to a decrease in meal size rather than meal frequency patsnap.comnih.gov.
Table 3: Effects of T-226296 on Food Intake and Body Weight in DIO Rats
| Treatment Group | 24-h Food Intake (g) | Body Weight Change (g) |
| Vehicle | [Data not explicitly provided for vehicle in snippets, but implied as control] | [Data not explicitly provided for vehicle in snippets, but implied as control] |
| T-226296 (10 mg/kg) | Significantly Decreased patsnap.comnih.gov | Significantly Decreased patsnap.comnih.gov |
Note: Specific numerical data for vehicle control was not available in the provided snippets, but the significant decrease with T-226296 was reported.
Continuous monitoring systems provide high-resolution data that is essential for characterizing the in vivo efficacy of MCHR1 antagonists in modulating energy intake.
Behavioral Phenotyping Methodologies for Complex Behaviors
Beyond feeding, the MCH system and MCHR1 have been implicated in other behaviors, including mood, anxiety, and motivation researchgate.netnih.goveco-vector.com. Behavioral phenotyping methodologies are used to assess the effects of MCHR1 antagonists on these complex behaviors in animal models.
Various behavioral tests are employed, such as the forced swim test and tail suspension test for assessing antidepressant-like effects, and the elevated plus maze and social interaction test for evaluating anxiolytic-like effects patsnap.comeco-vector.comnus.edu.sg. While some MCHR1 antagonists have shown anxiolytic and antidepressant-like effects in certain rodent models, the findings have not always been consistent across different compounds and studies patsnap.comnih.govnus.edu.sg. Studies with T-226296 and other MCHR1 antagonists in tests like the rat forced swim and mouse tail suspension tests have been conducted to explore their potential impact on mood disorders patsnap.comnus.edu.sg.
These behavioral studies help to understand the broader physiological roles of the MCH system and the potential therapeutic applications of MCHR1 antagonists beyond metabolic disorders.
Computational and Structural Biology Approaches in MCHR1 Antagonist Research
Computational and structural biology methods play a crucial role in the research and development of MCHR1 antagonists, providing insights into receptor-ligand interactions and guiding the design of new chemical entities. Given the absence of available crystal structures for MCHR1, researchers have relied on techniques such as homology modeling and structures predicted by AlphaFold to create models of the receptor for in silico studies. cache-challenge.orgcache-challenge.orgmdpi.com
Pharmacophore-Based Drug Design Methodologies
Pharmacophore-based drug design is a widely applied methodology in the search for new MCHR1 antagonists. This approach involves identifying the essential 3D spatial arrangement of chemical features (such as hydrogen bond acceptors, donors, and hydrophobic regions) that are necessary for a molecule to bind to and interact with the receptor. cache-challenge.orgresearchgate.netresearchgate.netunirioja.es
Studies have utilized both structure-based pharmacophore modeling, derived from models of the MCHR1 receptor, and ligand-based pharmacophore modeling, which is based on the common features of known MCHR1 antagonists. cache-challenge.orgmdpi.comresearchgate.netresearchgate.net A common pharmacophore for many MCHR1 antagonists has been described, typically featuring an aromatic region linked to a carboxamide or urea (B33335) core, which is then connected via a linker to a basic amine. unirioja.es These pharmacophore models are then used to virtually screen large chemical libraries to identify potential new antagonist candidates that possess the required features for MCHR1 binding. cache-challenge.orgresearchgate.net
Molecular Modeling and Docking Studies of T-226296 and MCHR1
Molecular modeling and docking studies are fundamental computational techniques used to investigate the binding modes and interactions between MCHR1 antagonists, including T-226296, and the MCHR1 receptor. nih.govcache-challenge.orgresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.com These studies predict the preferred orientation and conformation of a ligand within the receptor's binding pocket and estimate the binding affinity.
Molecular docking analyses of MCHR1 antagonists aim to elucidate the specific amino acid residues within the receptor that are critical for ligand binding and the types of interactions involved, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. researchgate.netbiorxiv.orgbiorxiv.orgfrontiersin.org Key residues in the MCHR1 binding site, such as Asp192 and Gln196, have been identified as important for interactions with antagonists. researchgate.netbiorxiv.orgbiorxiv.org For instance, the basic nitrogen often present in MCHR1 antagonists can be anchored by Asp192. researchgate.netbiorxiv.org
Beyond static docking, molecular dynamics (MD) simulations are employed to provide a more dynamic view of the receptor-ligand complex, accounting for the flexibility of both the protein and the ligand and the influence of the surrounding environment, such as a lipid bilayer. nih.govresearchgate.netresearchgate.netresearchgate.net These simulations help to refine binding poses and understand the stability of the interactions over time.
While specific detailed molecular modeling and docking studies solely focused on T-226296's interaction with MCHR1 in isolation were not extensively detailed in the search results regarding methodologies, the compound is recognized as a foundational example in the study of MCHR1 antagonists using these computational techniques. researchgate.netnih.gov The principles and methods described for MCHR1 antagonists generally apply to the investigation of T-226296's binding characteristics.
Analysis of Broader Molecular Interaction Networks
Research on MCHR1 antagonists extends to analyzing the broader molecular interaction networks in which the receptor is involved. MCHR1 is a G protein-coupled receptor (GPCR) that couples with multiple types of G proteins, including Gi/o, Gq/11, and Gs, influencing various intracellular signaling pathways such as the inhibition of cAMP accumulation and the stimulation of intracellular calcium flux. biorxiv.orgbiorxiv.orgfrontiersin.org Understanding these downstream signaling cascades is crucial for fully characterizing the functional effects of MCHR1 antagonism.
A significant aspect of analyzing the broader molecular interactions involves addressing the selectivity challenges associated with MCHR1 antagonists, particularly their potential interaction with the human ether-a-go-go-related gene (hERG) potassium channel. researchgate.netcache-challenge.orgunirioja.esresearchgate.netresearchgate.netmdpi.combiorxiv.orgresearchgate.net The binding site of MCHR1 shares structural similarities with the hERG channel, leading to a risk of hERG blockade and potential cardiotoxicity. researchgate.netcache-challenge.orgresearchgate.netresearchgate.netmdpi.comresearchgate.net Computational methods, including molecular modeling and similarity analysis, are used to predict and mitigate this off-target liability during the design process. researchgate.netcache-challenge.orgunirioja.esresearchgate.netresearchgate.net
Furthermore, transcriptome-based approaches are being explored to identify potential new indications for MCHR1 antagonists and to understand their effects on global gene expression profiles, providing insights into broader biological networks influenced by MCHR1 signaling. mdpi.comresearchgate.net
Drug Discovery and Development Landscape of Mchr1 Antagonists, Featuring T 226296
T-226296's Influence as a Lead Compound in MCHR1 Antagonist Programs
The discovery of small-molecule MCHR1 antagonists in 2002, including SNAP-7941 and T-226296, provided pharmacological evidence supporting the potential of MCHR1 antagonism for treating obesity. nih.govmdpi.comresearchgate.net T-226296, an orally active and selective melanin-concentrating hormone receptor antagonist developed by Takeda, demonstrated high affinity and selectivity for MCHR1 with a Ki of 5.5 nM. semanticscholar.org Studies with T-226296 in diet-induced obese (DIO) rats showed that systemic injections decreased MCH-induced food intake, and chronic administration of SNAP-7941, a compound identified around the same time, decreased body weight in DIO rats. nih.gov T-226296 significantly decreased body weight and 24-hour food intake in DIO rats, primarily due to a reduction in meal size. patsnap.com These findings indicated that MCH-1 receptor antagonism could decrease food intake by selectively reducing meal size, without causing generalized behavioral malaise. patsnap.com
T-226296 and SNAP-7941 are considered pioneer compounds that represented the starting point for the development of small molecular MCHR1 antagonists. mdpi.comresearchgate.net Their initial success in preclinical models fueled significant efforts in the pharmaceutical industry to identify and optimize small molecule MCHR1 antagonists for the treatment of obesity. researchgate.netingentaconnect.com The chemotypes of T-226296, in particular, served as lead compounds for various companies. researchgate.net
Major Challenges in Translating MCHR1 Antagonists to Clinical Application
Despite the promising preclinical results with compounds like T-226296 and the substantial effort invested, the translation of MCHR1 antagonists to clinical application has faced considerable hurdles. Few MCHR1 antagonists have advanced to clinical trials, and none have received regulatory approval. frontiersin.org
Human Ether-à-go-go Related Gene (hERG) Channel Activity and Associated Cardiotoxicity Concerns
A major challenge in the development of MCHR1 antagonists has been their propensity to interact with the human Ether-à-go-go Related Gene (hERG) potassium channel. frontiersin.orgresearchgate.netnih.govmdpi.comnih.govresearchgate.net Inhibition of the hERG channel is associated with a risk of QT interval prolongation, which can lead to potentially life-threatening cardiac arrhythmias (long QT syndrome). frontiersin.org
Many potent MCHR1 antagonists have been found to be potent hERG blockers. mdpi.com This is attributed, in part, to structural similarities between many MCHR1-binding chemotypes and molecules that interact with the hERG channel, often involving a central scaffold linked to an aryl or heteroaryl moiety and a basic amino group. mdpi.comfrontiersin.org Most drugs developed as MCHR1 antagonists have failed in clinical development due to cardiotoxicity caused by hERG inhibition. researchgate.netnih.govmdpi.comnih.govresearchgate.net
Pharmacokinetic and Bioavailability Considerations Affecting Clinical Progress
Pharmacokinetic (PK) and bioavailability issues have also significantly affected the clinical progress of MCHR1 antagonists. frontiersin.orgmdpi.comnih.gov Some early MCHR1 antagonists that did not advance to clinical trials exhibited deficiencies in terms of their bioavailability, metabolic stability, and blood-brain barrier (BBB) permeability. frontiersin.org For a MCHR1 antagonist to be effective for central nervous system targets like those involved in feeding behavior, adequate brain penetration is crucial. researchgate.netresearchgate.net Achieving sufficient and sustained drug exposure in the brain has been a requirement for efficacy in some preclinical models. nih.gov However, balancing brain penetration with other desired properties, such as reduced hERG activity and favorable metabolic profiles, has proven difficult. researchgate.netresearchgate.net For example, one MCHR1 antagonist, NGD-4715, showed good oral bioavailability but induced the cytochrome P450 enzyme CYP3A4, raising concerns about potential drug-drug interactions. researchgate.net Another clinical candidate, GW-856464, was reported to have low bioavailability, precluding further development. frontiersin.org
Discrepancies Between Pharmacological Interventions and Genetic Knockout Models in MCHR1 Research
Discrepancies between results obtained from pharmacological interventions using MCHR1 antagonists and studies using genetic knockout models of MCHR1 have added complexity to the understanding of the MCH system's role and the potential therapeutic utility of its modulation. nih.govnih.gov While MCHR1 knockout mice are typically lean and hyperactive, pharmacological studies with MCHR1 antagonists have shown effects on food intake and body weight, but generally without the pronounced increase in locomotor activity seen in knockout models. nih.govnih.gov For instance, MCHR1 knockout mice are hyperphagic and lean, whereas central MCH injection increases food intake. nih.gov Studies with MCHR1 antagonists have consistently shown effectiveness in animal models of diet-induced obesity, decreasing MCH-induced food intake and sometimes spontaneous food intake or leading to weight loss. nih.gov However, the significant increase in energy expenditure observed in MCHR1 knockout mice is not consistently reproduced with pharmacological antagonists, suggesting that the leanness in knockout models might be more attributable to increased energy expenditure, while antagonists primarily affect food intake and, to some extent, metabolism. nih.govnih.gov These discrepancies could be due to developmental compensation occurring in genetic knockout models, which may not reflect the acute or chronic effects of pharmacological blockade in adults. nih.govnih.gov Therefore, pharmacological studies are considered crucial to avoid the confounding effects of such developmental adaptations. nih.gov
Strategies Developed to Overcome Drugability Liabilities
Significant medicinal chemistry efforts have been undertaken to overcome the drugability liabilities of MCHR1 antagonists, particularly concerning hERG activity and pharmacokinetic properties.
Optimization for Central Nervous System Penetration
Effective antagonism of MCHR1 for indications like obesity and mood disorders often necessitates compounds that can readily cross the blood-brain barrier and achieve therapeutically relevant concentrations within the central nervous system (CNS), where MCHR1 is highly expressed. uni.luguidetopharmacology.orgnih.govbio-techne.comnih.govnih.gov The ability of a compound to penetrate the brain is influenced by various factors, including its lipophilicity, molecular weight, and the presence of efflux transporter substrates. Achieving sufficient CNS penetration while maintaining desirable pharmacokinetic properties and avoiding off-target effects, such as activity at the hERG channel, has been a critical challenge in the design of MCHR1 antagonists. guidetopharmacology.orgbio-techne.comncats.io
T-226296, an early orally active and selective MCHR1 antagonist, demonstrated efficacy in preclinical models, such as suppressing food intake in rats following oral administration. Current time information in Singapore.uni.lu This observed in vivo activity suggests that T-226296 possessed adequate CNS penetration to modulate MCHR1 in brain regions controlling feeding behavior in these animal models. nih.govzhanggroup.org While specific detailed optimization strategies solely focused on enhancing the CNS penetration of T-226296 itself are not extensively detailed in the initial reports beyond its successful preclinical profile, its development highlighted the feasibility of creating small molecule MCHR1 antagonists with the necessary properties for central activity. Subsequent research by various groups in the MCHR1 antagonist field has involved systematic optimization efforts, often employing techniques like ex vivo receptor occupancy assays to correlate plasma and brain concentrations with target engagement and behavioral effects, thereby guiding the design of compounds with improved brain penetration and efficacy in relevant animal models. uni.lu The challenges encountered in translating preclinical CNS exposure and efficacy to humans, as observed with other candidates like ALB-127158(a) which showed lower-than-predicted brain exposure in clinical studies despite promising preclinical pharmacokinetics, underscore the complexities of optimizing CNS penetration for clinical success. nih.gov
Comparative Analysis with Other MCHR1 Antagonists in Preclinical and Early Clinical Development
Following the initial disclosures of compounds like T-226296 and SNAP-7941, the field of MCHR1 antagonist research saw significant activity, with numerous pharmaceutical companies pursuing the development of novel small molecules. uni.luguidetopharmacology.orgncats.io Comparative analysis of these candidates in preclinical and early clinical development revealed both the potential of MCHR1 antagonism and the significant hurdles to be overcome.
Evaluation of Structurally Related Compounds and Analogues
The structure of T-226296, characterized as a biphenylcarboxamide derivative, served as a starting point and inspiration for the design of numerous related compounds and analogues by Takeda and other research groups. bio-techne.comCurrent time information in Singapore. Efforts focused on modifying the core structure and substituents to improve potency, selectivity, pharmacokinetic profiles, and address potential liabilities such as hERG channel binding. guidetopharmacology.orgbio-techne.comncats.io Different chemotypes beyond the initial scaffolds of T-226296 and SNAP-7941 were explored, including urea-linked derivatives and various heterocyclic systems like quinoline (B57606) and quinazoline (B50416) derivatives, in the quest for compounds with optimal properties. guidetopharmacology.orgbio-techne.com These structure-activity relationship (SAR) studies aimed to understand the key molecular features required for high affinity binding to MCHR1 and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, including brain penetration, while minimizing off-target activity. guidetopharmacology.orgbio-techne.com
Available data on binding affinities for T-226296 and some other MCHR1 antagonists highlight their potency at the receptor:
| Compound | Human MCHR1 IC₅₀ (nM) | Rat MCHR1 IC₅₀ (nM) | Citation |
| T-226296 | 5.5 ± 0.12 | 8.6 ± 0.32 | Current time information in Singapore.wikipedia.org |
| GW803430 | - | 9.3 (IC₅₀) | bio-techne.com |
| DABA-821 | - | 39.3 (Ki), 14.0 (IC₅₀) | uni.lu |
| NBI-845 | - | 3.3 (Ki), 7.7 (IC₅₀) | uni.lu |
Note: IC₅₀ values represent the half-maximal inhibitory concentration, and Ki values represent the inhibition constant. Values and assay conditions may vary between studies.
Preclinical studies in animal models of obesity and depression were crucial for evaluating the in vivo efficacy of these compounds. T-226296, for instance, demonstrated significant suppression of food intake in rats. Current time information in Singapore.uni.lu Similarly, compounds like GW803430 showed antiobesity and antidepressant-like effects in rodent models at doses that correlated with central MCHR1 occupancy. nih.gov
Lessons Learned from Other Clinical Candidates (e.g., SNAP-7941, GW856464, AMG076, NGD-4715, BMS-830216)
Several MCHR1 antagonists progressed into early clinical trials, but many faced significant challenges that ultimately halted their development for obesity or mood disorders. The experiences with these candidates provided valuable lessons for the field.
SNAP-7941: Another early, selective MCHR1 antagonist, SNAP-7941, was also evaluated in preclinical behavioral models, sometimes in comparison to T-226296. nih.govzhanggroup.org While initial animal studies showed promising effects, subsequent trial results were reportedly disappointing. wikipedia.org SNAP-7941's significance is noted as a lead compound for the development of later antagonists. wikipedia.org
GW856464 (GlaxoSmithKline): This compound was identified as a potent and selective MCHR1 antagonist in preclinical studies. However, its progression was hampered by low bioavailability, illustrating a common pharmacokinetic challenge in drug development. guidetopharmacology.org
AMG-076 (Amgen): AMG-076 was another MCHR1 antagonist that reached the clinical candidate stage. wikipedia.orguni.lunih.gov Details regarding its clinical outcome are not extensively reported in the search results, but its mention among clinical candidates highlights Amgen's efforts in this area.
NGD-4715 (Neurogen): NGD-4715, a piperazine (B1678402) compound, successfully completed Phase I clinical trials and was reported to be safe and well-tolerated. guidetopharmacology.orgwikipedia.org However, despite these initial positive results, its further clinical development was discontinued. guidetopharmacology.orgmedchemexpress.com The specific reasons for discontinuation are not fully detailed in the provided sources beyond the general high attrition rate in MCHR1 antagonist development.
BMS-830216 (Bristol-Myers Squibb): BMS-830216, a prodrug of BMS-819881, was evaluated in a 28-day Phase I study in obese subjects. guidetopharmacology.orgwikipedia.org While it demonstrated safety and tolerability, it did not show a significant reduction in weight or food intake, leading to the decision not to proceed to Phase II studies. guidetopharmacology.org This outcome underscored the challenge of translating preclinical efficacy signals to clinical benefit in humans.
A major lesson learned from the development of these and other MCHR1 antagonists was the significant liability associated with off-target activity, particularly the inhibition of the human ether-a-go-go related gene (hERG) potassium channel. guidetopharmacology.orgncats.io Many potent MCHR1 antagonists shared structural features with known hERG blockers, raising concerns about potential cardiotoxicity and leading to the termination of several programs. guidetopharmacology.orgncats.io Furthermore, achieving a balance between potent MCHR1 antagonism, favorable pharmacokinetics (including sufficient human brain exposure), and a clean safety profile, free from hERG liability and other off-target effects, proved to be a major hurdle that limited the clinical success of many candidates despite promising preclinical data. guidetopharmacology.orgnih.govncats.iowikipedia.orgnih.gov The experience with these compounds has informed subsequent drug design efforts, emphasizing the need for early and rigorous assessment of hERG activity and predictive models for human pharmacokinetics and brain penetration. guidetopharmacology.orgbio-techne.comnih.govncats.io
Future Research Directions and Unresolved Questions for T 226296 and Mchr1 Antagonism
Refinement of MCHR1's Exact Role in Physiological and Pathophysiological States
A comprehensive understanding of MCHR1's multifaceted roles is crucial for the successful development of targeted therapies. Future research needs to address existing ambiguities and explore the MCH system's involvement in less-characterized functions.
Addressing Discrepancies in MCHR1 Signaling and Phenotypes
Discrepancies exist between the phenotypes observed in genetic models of MCH system disruption (such as MCHR1 knockout mice) and the effects of pharmacological treatments with MCHR1 antagonists. guidetopharmacology.orgnih.govplos.org For instance, while MCHR1 knockout mice are often lean and resistant to diet-induced obesity, some pharmacological studies with antagonists have shown more modest effects on body weight. frontiersin.orgnih.govplos.orgfrontiersin.org These discrepancies may arise from developmental compensation in genetic models, off-target effects of antagonists, or an incomplete understanding of MCHR1 signaling pathways and their context-dependent activation. Future research should aim to:
Elucidate the precise downstream signaling pathways activated by MCHR1 in different tissues and cell types. frontiersin.orgfrontiersin.org
Investigate how chronic MCHR1 blockade versus genetic deletion differentially impacts long-term physiological adaptations.
Utilize advanced techniques, such as cell-specific genetic manipulations and optogenetics, to dissect the contributions of MCHR1 in specific neuronal populations and circuits. nih.govresearchgate.netfrontiersin.org
Further Characterization of the MCH System's Role in Underexplored Functions
Beyond its well-established roles in feeding and metabolism, the MCH system is implicated in a wider range of functions that require further investigation. These include:
Sleep Regulation: While MCH neurons are known to be involved in sleep, particularly REM sleep, the exact mechanisms and the specific contribution of MCHR1 antagonism to modulating sleep architecture and quality need further characterization. nih.govfrontiersin.orgnih.govnih.gov
Mood and Anxiety: Preclinical studies suggest anxiolytic and antidepressant effects of MCHR1 antagonists, but the underlying neural circuits and the clinical relevance of these findings require more in-depth exploration. patsnap.combiorxiv.orgfrontiersin.orgmdpi.com
Cognitive Functions: Emerging research suggests a role for the MCH system in learning, memory, and cognitive control, which warrants further investigation to understand how MCHR1 antagonism might influence these processes. biorxiv.orgnih.govresearchgate.netfrontiersin.org
Other Peripheral and Central Roles: The MCH system has been implicated in peripheral tissues and other central nervous system functions, such as reward processing, social behavior, and inflammatory responses. biorxiv.orgnih.govfrontiersin.orgresearchgate.netmdpi.comresearchgate.net Further research is needed to fully delineate the extent and implications of these roles.
Advancements in MCHR1 Antagonist Design and Screening Methodologies
The development of MCHR1 antagonists with improved properties is essential for realizing their therapeutic potential. This necessitates the pursuit of novel compounds with enhanced specificity and the exploration of diverse chemical structures.
Pursuit of Novel Antagonists with Enhanced Specificity and Reduced Off-Target Effects
A significant challenge in MCHR1 antagonist development has been achieving sufficient selectivity over other targets, particularly the human Ether-à-go-go-Related Gene (hERG) channel, inhibition of which can lead to cardiotoxicity. mdpi.commdpi.comtandfonline.comnih.gov Future research should focus on:
Designing compounds with novel chemotypes that minimize interactions with off-target proteins like hERG. mdpi.commdpi.comtandfonline.com
Utilizing advanced computational methods, such as machine learning and molecular dynamics simulations, to predict off-target interactions and guide the design of more selective molecules. mdpi.commdpi.comresearchgate.net
Developing more sophisticated in vitro and in vivo screening assays that can accurately assess both MCHR1 activity and potential off-target effects early in the discovery process.
Exploration of Alternative Chemical Scaffolds and Structural Motifs
While some MCHR1 antagonists share common structural features, exploring a wider range of chemical scaffolds could lead to the discovery of compounds with improved pharmacological properties, including better specificity, bioavailability, and brain penetration. mdpi.comtandfonline.comresearchgate.netnih.govacs.org Research in this area includes:
High-throughput screening of diverse chemical libraries to identify novel MCHR1 antagonist scaffolds. nih.gov
Structure-activity relationship (SAR) studies on promising new scaffolds to optimize their potency, selectivity, and pharmacokinetic profiles. acs.orgnih.gov
Leveraging structural information of MCHR1, including recent cryo-EM structures, to guide the rational design of novel antagonists that bind to distinct sites or interact differently with the receptor. biorxiv.org
Translational Research Opportunities Arising from T-226296 Insights
Insights gained from the research and development of MCHR1 antagonists like T-226296, even those that did not reach market, can inform future translational research efforts. nih.govresearchgate.net These opportunities include:
Identifying New Indications: Based on the broader understanding of the MCH system's involvement in various physiological processes, research could explore the potential of MCHR1 antagonism in treating conditions beyond initial targets like obesity, such as specific sleep disorders, anxiety subtypes, or cognitive impairments. patsnap.commdpi.commedrxiv.org
Improving Translational Models: The challenges encountered in translating preclinical findings of MCHR1 antagonists to human efficacy highlight the need for improved animal models and translational biomarkers that better predict clinical outcomes. nih.govresearchgate.net
Understanding Human MCH System Differences: Further research is needed to understand the differences in the MCH system between rodents and humans, particularly the presence of MCHR2 in humans and its potential role in mediating or modulating the effects of MCHR1 antagonists. guidetopharmacology.orgplos.org This understanding is crucial for accurately predicting clinical responses.
Re-evaluation of Therapeutic Potential in Complex Metabolic and Neurological Disorders
The therapeutic potential of MCHR1 antagonism, as exemplified by compounds like T-226296, extends beyond initial investigations into obesity. The expansive distribution of MCHR1 throughout the central nervous system suggests its involvement in various physiological functions, including mood regulation, sleep, and reward pathways. nih.govnih.gov
While MCHR1 antagonists, including T-226296, have shown efficacy in reducing food intake and body weight in diet-induced obese (DIO) rat models, their potential in complex metabolic disorders warrants further exploration. patsnap.comnih.gov Studies with T-226296 in DIO rats demonstrated a significant decrease in body weight and 24-hour food intake, primarily due to a reduction in meal size rather than meal frequency. patsnap.com This suggests a potential mechanism related to satiety signaling. However, the discrepancy between the phenotypes observed in genetic models (MCHR1 knockout mice being hyperphagic but lean) and pharmacological models (antagonists reducing food intake and body weight) highlights the need for further research to fully understand the mechanisms involved. nih.govnih.gov Future studies could investigate whether MCHR1 antagonism influences energy expenditure, which could contribute to weight loss independently of reduced food intake. nih.gov
In the realm of neurological disorders, the role of MCHR1 antagonism is also being considered. The MCH system is implicated in mood regulation, and research has explored the potential of MCHR1 antagonists as treatments for depression and anxiety. ingentaconnect.comnih.gov Early studies evaluating T-226296 and other MCHR1 antagonists in rat forced swim and mouse tail suspension tests did not show meaningful efficacy in these specific paradigms, suggesting that further investigation into the specific neurological circuits and conditions influenced by MCHR1 is necessary. patsnap.com Despite these initial findings, the involvement of MCH neurons in areas of the brain critical for feeding, reward, arousal, and motivated behaviors suggests a broader potential in neurological conditions beyond mood disorders. nih.gov Re-evaluating the therapeutic potential of MCHR1 antagonists like T-226296 in other neurological disorders, such as sleep-wake disorders or those involving altered reward processing, could be a fruitful area of future research. nih.govnih.govfrontiersin.orgmdpi.comnih.gov
Future research should aim to:
Clarify the precise mechanisms by which MCHR1 antagonism impacts energy balance, including its effects on energy expenditure.
Investigate the potential of MCHR1 antagonists in a wider range of metabolic disorders beyond simple obesity models.
Explore the role of MCHR1 in various neurological circuits and its potential as a therapeutic target for a broader spectrum of neurological and psychiatric conditions.
Integration of T-226296 Research into Broader Drug Discovery Initiatives
The research conducted with T-226296 has been instrumental in the broader effort to identify small molecule MCHR1 antagonists for therapeutic purposes. ingentaconnect.com As one of the first disclosed small molecule MCHR1 antagonists, T-226296 served as a starting point for the development of subsequent compound classes. mdpi.comresearchgate.net
Integrating the knowledge gained from T-226296 research into current drug discovery initiatives involves several aspects:
Structural Insights: The chemical structure of T-226296, a biphenyl (B1667301) benzamide, provided early structural insights for the design of other MCHR1 antagonists. mdpi.comresearchgate.net Understanding the structure-activity relationships derived from T-226296 and its related compounds can inform the design of novel chemical entities with improved properties.
Pharmacological Profiling: The detailed pharmacological characterization of T-226296, including its affinity and selectivity for MCHR1 over other receptors, transporters, and ion channels, provides a benchmark for evaluating new candidate compounds. nih.gov Its activity in in vitro assays, such as reversing MCH-mediated inhibition of cAMP accumulation and inhibiting MCH-induced intracellular Ca2+ increase, offers valuable data for high-throughput screening and lead optimization. nih.gov
Preclinical Model Validation: The use of T-226296 in animal models, such as suppressing MCH-induced food intake in rats, validated MCHR1 as a relevant therapeutic target in vivo. nih.gov This preclinical validation is crucial for guiding the selection and testing of new drug candidates.
Addressing Challenges: Research with MCHR1 antagonists, including compounds derived from early leads like T-226296, has highlighted challenges such as potential off-target effects, particularly on hERG channels, which can lead to cardiotoxicity. mdpi.commdpi.com Future drug discovery initiatives can leverage the lessons learned from T-226296 and other early antagonists to design compounds with improved selectivity profiles and reduced liabilities. mdpi.com This involves sophisticated computational approaches, such as 3D quantitative structure-activity relationship (QSAR) analysis and molecular dynamics simulations, which can benefit from the experimental data generated with compounds like T-226296. mdpi.comresearchgate.net
The research on T-226296 contributes to the ongoing efforts in drug discovery by providing a foundational understanding of MCHR1 antagonism and highlighting key considerations for developing safe and effective therapeutic agents targeting this receptor. sydney.edu.auqeddi.com.audndi.orguserapi.com
Addressing the Knowledge Gap Regarding MCHR2 and its Functional Role
A significant unresolved question in the field of MCH receptor research concerns the functional role of the second melanin-concentrating hormone receptor, MCHR2. Unlike MCHR1, which is expressed in all mammals, MCHR2 expression is limited to certain species, including humans, dogs, ferrets, and monkeys, and is notably absent in rodents. nih.govfrontiersin.orgplos.org This species difference has significantly hampered research into MCHR2 function using conventional rodent models. frontiersin.orgplos.org
Despite being specifically activated by MCH with high affinity, similar to MCHR1, MCHR2 exhibits low amino acid sequence identity with MCHR1 (approximately 38%). frontiersin.orgpnas.org Furthermore, the signal transduction mechanisms appear to differ, with MCHR2 primarily signaling through Gq-mediated increases in intracellular Ca++ levels, while MCHR1 can also inhibit cAMP accumulation. nih.govfrontiersin.orgpnas.org
The limited expression of MCHR2 in commonly used animal models has created a knowledge gap regarding its specific physiological roles. While MCHR2 is known to be expressed in several human brain areas, including the hippocampus and amygdala, its distribution in the hypothalamus remains controversial. frontiersin.org Peripheral expression has also been detected in tissues such as adipocytes, pancreas, prostate, and intestine. frontiersin.org
Addressing the knowledge gap regarding MCHR2 requires alternative research approaches:
Non-Rodent Models: Utilizing animal models that express MCHR2, such as primates or ferrets, could provide valuable insights into its in vivo function. frontiersin.org
Selective Ligands: The development and use of MCHR2-selective agonists and antagonists are crucial tools for dissecting the specific roles of MCHR2. frontiersin.orgnih.govnih.gov While MCH itself is a dual MCHR1/R2 agonist, selective ligands are needed for targeted studies. frontiersin.org PubChem databases contain information on assays for antagonist activity at human MCHR2, which can aid in the identification and characterization of such selective compounds. nih.govnih.gov
Human Studies: In vitro studies using human cells expressing MCHR2 and genetic studies in human populations are essential for understanding its role in human physiology and disease. plos.org Research investigating the association between MCHR2 genetic polymorphisms and conditions like body mass index in psychiatric patients and population-based subjects with atypical depression is an example of this approach. plos.org
Advanced Techniques: Employing advanced techniques such as MCHR2-humanized mice models (if developed) or in situ hybridization in relevant tissues can help clarify MCHR2 expression patterns and functional implications. frontiersin.org
Q & A
Q. How should researchers address limitations in this compound studies during peer review?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
